GSK2324 was developed by GlaxoSmithKline and is classified as a synthetic small molecule. Its primary therapeutic applications are in the modulation of metabolic pathways influenced by FXR activation, particularly those related to bile acids and lipid metabolism. The compound has been studied extensively in preclinical models to understand its effects on hepatic function and metabolic regulation.
The synthesis process must be optimized for yield and purity. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the compound at each stage of synthesis.
GSK2324 has a complex molecular structure characterized by its specific functional groups that confer its activity as an FXR agonist. The precise molecular formula and structural representation are critical for understanding its interaction with biological targets.
The structural data can be derived from X-ray crystallography or computational modeling studies that illustrate how GSK2324 interacts with FXR at the molecular level.
GSK2324 primarily engages in biochemical reactions within biological systems rather than traditional organic chemistry reactions. Upon administration:
The efficacy of GSK2324 in regulating target genes such as Cyp7a1, Cyp8b1, Shp, and Bsep has been demonstrated in various studies involving animal models. These reactions are critical for understanding how GSK2324 influences metabolic processes.
GSK2324 activates FXR by binding to its ligand-binding domain, which leads to the recruitment of coactivators and subsequent transcriptional activation or repression of target genes involved in bile acid synthesis and lipid metabolism.
Studies show that treatment with GSK2324 leads to rapid decreases in hepatic Cyp7a1 mRNA levels, indicating effective regulation through both transcriptional and posttranscriptional mechanisms .
Analytical methods such as HPLC and MS are used to assess the purity and stability of GSK2324 during storage and experimentation.
GSK2324 has significant applications in scientific research, particularly in studies related to:
Farnesoid X Receptor (FXR, NR1H4) is a bile acid-activated nuclear receptor predominantly expressed in the liver and intestine. It serves as a master regulator of bile acid synthesis, transport, and metabolism. FXR activation induces the expression of small heterodimer partner (SHP), which represses cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby preventing bile acid overload. Beyond bile acid homeostasis, FXR modulates glucose metabolism, lipid metabolism, and inflammation, making it a pivotal target for metabolic disorders like non-alcoholic fatty liver disease (NAFLD), cholestasis, and type 2 diabetes [5] [6] [9].
Table 1: Endogenous Ligands of FXR
Bile Acid | Affinity Rank | Primary Mechanism |
---|---|---|
Chenodeoxycholic acid (CDCA) | Highest | Agonist; induces SHP expression |
Deoxycholic acid (DCA) | Moderate | Agonist; regulates BSEP/OST transporters |
Lithocholic acid (LCA) | Low | Partial agonist/antagonist |
Cholic acid (CA) | Lowest | Weak agonist |
Structurally, FXR contains a conserved DNA-binding domain (DBD) and ligand-binding domain (LBD). The LBD forms a hydrophobic pocket where bile acids or synthetic ligands bind, triggering conformational changes that recruit co-activators like steroid receptor coactivator-1 (SRC-1). This molecular interaction initiates transcription of target genes involved in metabolic regulation [5] [6].
FXR activation combats hepatic steatosis through dual mechanisms:
Table 2: Key Genes Regulated by FXR Agonists in Lipid Metabolism
Gene | Function | Regulation by FXR |
---|---|---|
SCD-1 | Stearoyl-CoA desaturase; MUFA synthesis | ↓ Repressed |
DGAT2 | Diacylglycerol acyltransferase; TAG assembly | ↓ Repressed |
LPIN1 | Phosphatidic acid phosphatase; TAG synthesis | ↓ Repressed |
SREBP-1c | Master lipogenesis regulator | ↓ Indirect repression |
SHP | Transcriptional corepressor | ↑ Induced |
Notably, GSK2324 treatment in mice reduces hepatic TAGs by 40–50% and specifically lowers MUFA/PUFA-containing TAG species. This selectivity stems from FXR-dependent repression of only three lipogenic genes (Scd1, Dgat2, Lpin1) out of 24, independent of SREBP1c [2] [6].
GSK2324 (C₂₉H₂₂Cl₂N₂O₄; MW: 533.40 g/mol; CAS: 1020567-30-9) is a potent non-bile acid FXR agonist derived from the isoxazole chemical scaffold. It exhibits:
Table 3: Physicochemical Profile of GSK2324
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₂Cl₂N₂O₄ |
Molecular Weight | 533.40 g/mol |
CAS Number | 1020567-30-9 |
SMILES | ClC1C=CC=C(C=1C1C(COC2C=CC(=CC=2)C2C=CC3C(=CC=C(C(=O)O)N=3)C=2)=C(C(C)C)ON=1)Cl |
LogP | 8.264 |
Hydrogen Bond Acceptors | 6 |
Purity | >98% |
GSK2324’s synthesis involves cycloaddition chemistry typical of isoxazole derivatives. Its core structure features a central isoxazole ring linked to dichlorophenyl and naphthoate groups, optimizing FXR-LBD interactions [3] [8] [10].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: